3,5-Difluoro-4-methoxybenzyl alcohol
Overview
Description
3,5-Difluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8F2O2. It is also known by its IUPAC name, (3,5-difluoro-4-methoxyphenyl)methanol. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, with a hydroxymethyl group at the para position relative to the methoxy group .
Mechanism of Action
Target of Action
Similar compounds such as 3,5-dihydroxy-4-methoxybenzyl alcohol (dhmba) have been shown to interact with various cellular components, including mitochondria , and have been implicated in the regulation of oxidative stress .
Mode of Action
It’s worth noting that dhmba, a structurally similar compound, has been reported to prevent oxidative stress by scavenging radicals and enhancing the production of antioxidant proteins .
Biochemical Pathways
For instance, DHMBA has been shown to improve mitochondrial function and lipid utilization in oleate-loaded C2C12 myotubes .
Pharmacokinetics
Its molecular weight of 17415 suggests that it may have favorable bioavailability characteristics.
Result of Action
Studies on dhmba suggest that it may have antioxidant activity and could be protective in various models of oxidative stress . It has also been reported to suppress growth, migration, and invasion and stimulate death of metastatic human prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 3,5-Difluoro-4-methoxybenzaldehyde or 3,5-Difluoro-4-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
3,5-Difluoro-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
Uniqueness
3,5-Difluoro-4-methoxybenzyl alcohol is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDDWYZOCQFZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590630 | |
Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706786-41-6 | |
Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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